Diethyl benzyliminodiacetate

Descripción general

Descripción

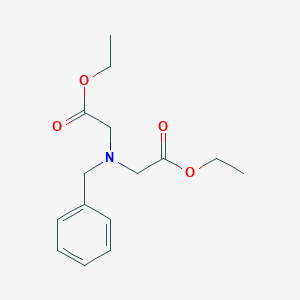

Diethyl benzyliminodiacetate is an organic compound with the molecular formula C15H21NO4. It is characterized by the presence of two ethyl ester groups attached to an iminodiacetate moiety, which is further bonded to a benzyl group. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethyl benzyliminodiacetate can be synthesized through the reaction of diethyl iminodiacetate with benzyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide ion by the iminodiacetate group. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Diethyl benzyliminodiacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Diethyl benzyliminodiacetate has the molecular formula and features two ethyl ester groups attached to an iminodiacetate moiety. The synthesis typically involves the reaction of ethyl bromoacetate with benzylamine in the presence of triethylamine, yielding this compound as a product. This reaction exemplifies the compound's versatility in organic synthesis.

Pharmaceutical Development

This compound is being explored for its biological activity, particularly in drug formulation and delivery systems. Its ability to interact with biological membranes positions it as a candidate for developing new therapeutic agents. Notably, studies have indicated its antimicrobial and anticancer properties , suggesting potential applications in treating various diseases.

Coordination Chemistry

The compound's imine group enables it to function as a chelating agent, forming stable complexes with transition metals. This property is significant for applications in:

- Catalysis : It can facilitate chemical reactions by stabilizing transition states.

- Sensor Development : Its ability to bind metal ions can be utilized in the design of sensors for detecting metal contaminants.

Agricultural Applications

In agriculture, this compound may serve as an intermediate in synthesizing agrochemicals. Its potential role as a chelating agent can improve the bioavailability of essential nutrients in soil, enhancing crop yield.

Case Studies and Research Findings

Several studies highlight the compound's applications across various fields:

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth, indicating potential as an antibacterial agent. | |

| Anticancer Properties | Showed cytotoxic effects on cancer cell lines, suggesting further investigation for cancer therapy is warranted. | |

| Coordination Chemistry | Formed stable complexes with metals like copper and nickel, enhancing catalytic activity in organic reactions. |

Comparative Analysis with Related Compounds

This compound exhibits unique characteristics compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzyliminodiacetic Acid | Contains a carboxylic acid group | More acidic than diethyl derivative |

| Diethyl Iminodipropionate | Contains propionate instead of acetate | Different ester functionality |

| Diethyl Ethylenediaminediacetate | Contains ethylenediamine moiety | Exhibits different biological activity |

This comparison illustrates how this compound's specific combination of functional groups provides distinct reactivity patterns and biological activities.

Mecanismo De Acción

The mechanism of action of diethyl benzyliminodiacetate involves its ability to form stable complexes with metal ions through its iminodiacetate moiety. This chelation process can influence various biochemical pathways and molecular targets, depending on the specific application. For instance, in drug delivery, the compound can enhance the stability and bioavailability of metal-based drugs by preventing premature degradation or precipitation.

Comparación Con Compuestos Similares

Diethyl iminodiacetate: Lacks the benzyl group, making it less versatile in certain applications.

Benzyliminodiacetic acid: Contains free carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.

Diethyl benzoylphosphonate: Contains a phosphonate group instead of an iminodiacetate moiety, leading to different chemical properties and applications.

Uniqueness: Diethyl benzyliminodiacetate is unique due to its combination of ester and benzyl groups attached to an iminodiacetate moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of chemical reactions and applications. Its ability to form stable metal complexes further enhances its versatility in scientific research and industrial applications.

Actividad Biológica

Diethyl benzyliminodiacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

This compound can be synthesized through the reaction of benzylamine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The process involves the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final product. The general reaction scheme is as follows:

- Formation of Imines : Benzylamine reacts with ethyl chloroacetate to form this compound.

- Purification : The product is purified using column chromatography.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound and its derivatives. The compound has shown promising results against various bacterial and fungal strains.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Candida albicans, showing modest activity at concentrations as low as 6.25 µg/ml. The results are summarized in Table 1.

| Microorganism | Inhibition (%) | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|---|

| Staphylococcus aureus | 42.92 | 6.25 |

| Candida albicans | 31.21 | 6.25 |

This data indicates that this compound possesses notable antimicrobial properties, particularly when complexed with metals such as palladium, which enhances its efficacy against certain pathogens .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve interaction with microbial cell membranes or inhibition of essential enzymes. Studies suggest that its activity could be attributed to the presence of functional groups capable of forming hydrogen bonds or coordinating with metal ions, thereby enhancing its bioactivity .

Case Study 1: Antimicrobial Activity Enhancement

A study published in the Macedonian Journal of Chemistry and Chemical Engineering demonstrated that the palladium(II) complex of this compound exhibited significantly improved antimicrobial activity compared to the free ligand. This enhancement was particularly evident against Candida albicans, where the complex showed an increased inhibition percentage compared to the ligand alone .

Case Study 2: Structure-Activity Relationship (SAR)

Research into structure-activity relationships (SAR) revealed that modifications to the this compound structure could lead to variations in biological activity. For instance, altering substituents on the benzyl group or modifying ester functionalities resulted in different levels of antimicrobial potency . This highlights the importance of chemical structure in dictating biological outcomes.

Propiedades

IUPAC Name |

ethyl 2-[benzyl-(2-ethoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-3-19-14(17)11-16(12-15(18)20-4-2)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZZJSBSOJLOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC1=CC=CC=C1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412130 | |

| Record name | Diethyl benzyliminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17136-37-7 | |

| Record name | Diethyl benzyliminodiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl benzyliminodiacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.